

asymmetric dihydroxylation using Diethyl D-(-)-tartrate derivatives

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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

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Application Notes: Asymmetric Dihydroxylation

Introduction

Asymmetric dihydroxylation (AD) is a powerful method in organic synthesis for the enantioselective conversion of prochiral alkenes into chiral vicinal diols. While the query specifically mentions **diethyl D-(-)-tartrate** derivatives, it is important to clarify that the Sharpless Asymmetric Dihydroxylation, the most prominent and widely used method, employs derivatives of cinchona alkaloids, such as dihydroquinidine (DHQD) and dihydroquinine (DHQ), as chiral ligands.[1][2][3] Diethyl tartrate derivatives are famously used as chiral ligands in the Sharpless Asymmetric Epoxidation, a distinct transformation that converts allylic alcohols to epoxy alcohols.[4]

This document will focus on the Sharpless Asymmetric Dihydroxylation, utilizing the established cinchona alkaloid-based ligands, which are commercially available in pre-packaged mixtures known as AD-mix.[1][3]

Reaction Principle

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO_4) in the presence of a chiral ligand to stereoselectively hydroxylate an alkene. A stoichiometric co-oxidant is required to regenerate the OsO_4 in the catalytic cycle, making the process viable with only a small amount of the toxic and expensive osmium reagent.[1][3][5] The choice of the chiral ligand, either a derivative of dihydroquinine (DHQ) or dihydroquinidine

(DHQD), dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the resulting diol.[1][2]

Key Components of the Reaction

- Osmium Catalyst: Typically OsO_4 or $\text{K}_2\text{OsO}_2(\text{OH})_4$ is used in catalytic amounts.[1][6]
- Chiral Ligand: Phthalazine (PHAL) ethers of dihydroquinidine ((DHQD)₂PHAL) or dihydroquinine ((DHQ)₂PHAL) are the most effective ligands.[2][3][7]
- Co-oxidant: Potassium ferricyanide ($\text{K}_3\text{Fe}(\text{CN})_6$) is the most common and effective co-oxidant, particularly for achieving high enantioselectivity.[1][8] N-methylmorpholine N-oxide (NMO) can also be used.[3]
- Additive: Methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$) is often added to accelerate the hydrolysis of the osmate ester intermediate, which can improve the reaction rate and efficiency, especially for non-terminal alkenes.[1][5]
- Buffer: Potassium carbonate (K_2CO_3) is used to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[3][6]

These components are commercially available as convenient, pre-mixed formulations called AD-mix- α (containing (DHQ)₂PHAL) and AD-mix- β (containing (DHQD)₂PHAL).[1][3]

Mechanism and Stereoselectivity

The reaction proceeds through a catalytic cycle. The chiral ligand first coordinates to the osmium tetroxide. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][3] This intermediate is then hydrolyzed to release the chiral diol and the reduced osmium species. The co-oxidant regenerates the osmium(VIII) tetroxide, allowing the cycle to continue.[1]

The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. For an alkene with substituents classified by size (L = large, M = medium, S = small), AD-mix- β (with (DHQD)₂PHAL) delivers the hydroxyl groups to the "top face" of the double bond when drawn in the standard orientation, while AD-mix- α (with (DHQ)₂PHAL) delivers them to the "bottom face".[2][7]

Applications in Synthesis

The Sharpless AD reaction is widely used in the synthesis of complex molecules and natural products where stereocontrol is crucial.^{[2][9]} Chiral diols are versatile intermediates that can be further transformed into a variety of functional groups.

- **Natural Product Synthesis:** The reaction has been a key step in the total synthesis of numerous natural products, including alkaloids, lactones, and amino acids.^{[2][9]} For example, it was used in the total synthesis of chelonin B and zephyranthine.^{[2][9]}
- **Drug Development:** The ability to create stereochemically defined diols is critical in medicinal chemistry, where the chirality of a molecule often dictates its biological activity.

Quantitative Data Summary

The following table summarizes representative yields and enantiomeric excesses (ee) achieved in Sharpless Asymmetric Dihydroxylation for various substrates.

Substrate	Reagent	Yield (%)	Enantiomeric Excess (ee %)	Reference
α,β -Unsaturated Ester	AD-mix- β	89.9	98	[2]
Alkene (in Zephyranthine synthesis)	AD-mix- β	67	- (7.2:1 dr)	[9]
α,β -Unsaturated Ketone (in Ascospiroketal B synthesis)	AD-mix	65	-	[10]
trans-p-menth-3-ene-1,2,8-triol precursor	AD-mix- α	76	54.5	[9]
trans-p-menth-3-ene-1,2,8-triol precursor	AD-mix- β	91	59.4	[9]

Protocols

General Protocol for Asymmetric Dihydroxylation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- AD-mix- α or AD-mix- β (1.4 g per 1 mmol of alkene)
- tert-Butanol (5 mL per 1 mmol of alkene)
- Water (5 mL per 1 mmol of alkene)
- Alkene (1 mmol)
- Sodium sulfite (Na_2SO_3) (1.5 g per 1 mmol of alkene)

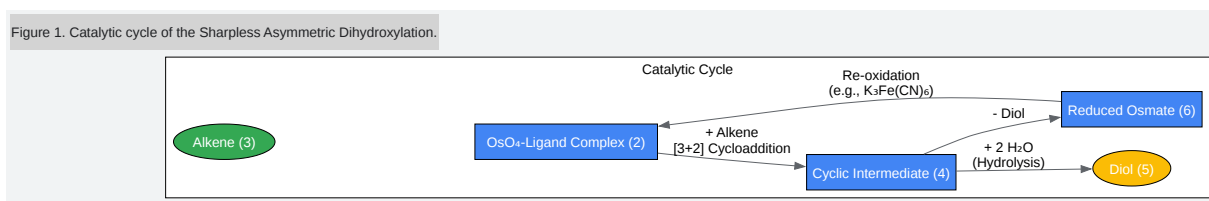
- Ethyl acetate
- Magnesium sulfate (MgSO_4)
- Round-bottomed flask
- Stir bar
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
- **Dissolving the Reagent:** Add the appropriate AD-mix (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the mixture separates into two clear phases (the lower aqueous phase should be bright yellow).[6]
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate.[6]
- **Substrate Addition:** Add the alkene (1 mmol) to the cooled, stirring mixture.
- **Reaction:** Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours. The color of the aqueous layer may change from yellow to orange-brown.
- **Quenching:** Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
- **Extraction:** Add ethyl acetate to the reaction mixture. The layers should be separated. If an emulsion forms, add more ethyl acetate. Extract the aqueous layer with ethyl acetate (3 times).
- **Drying and Concentration:** Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude diol.

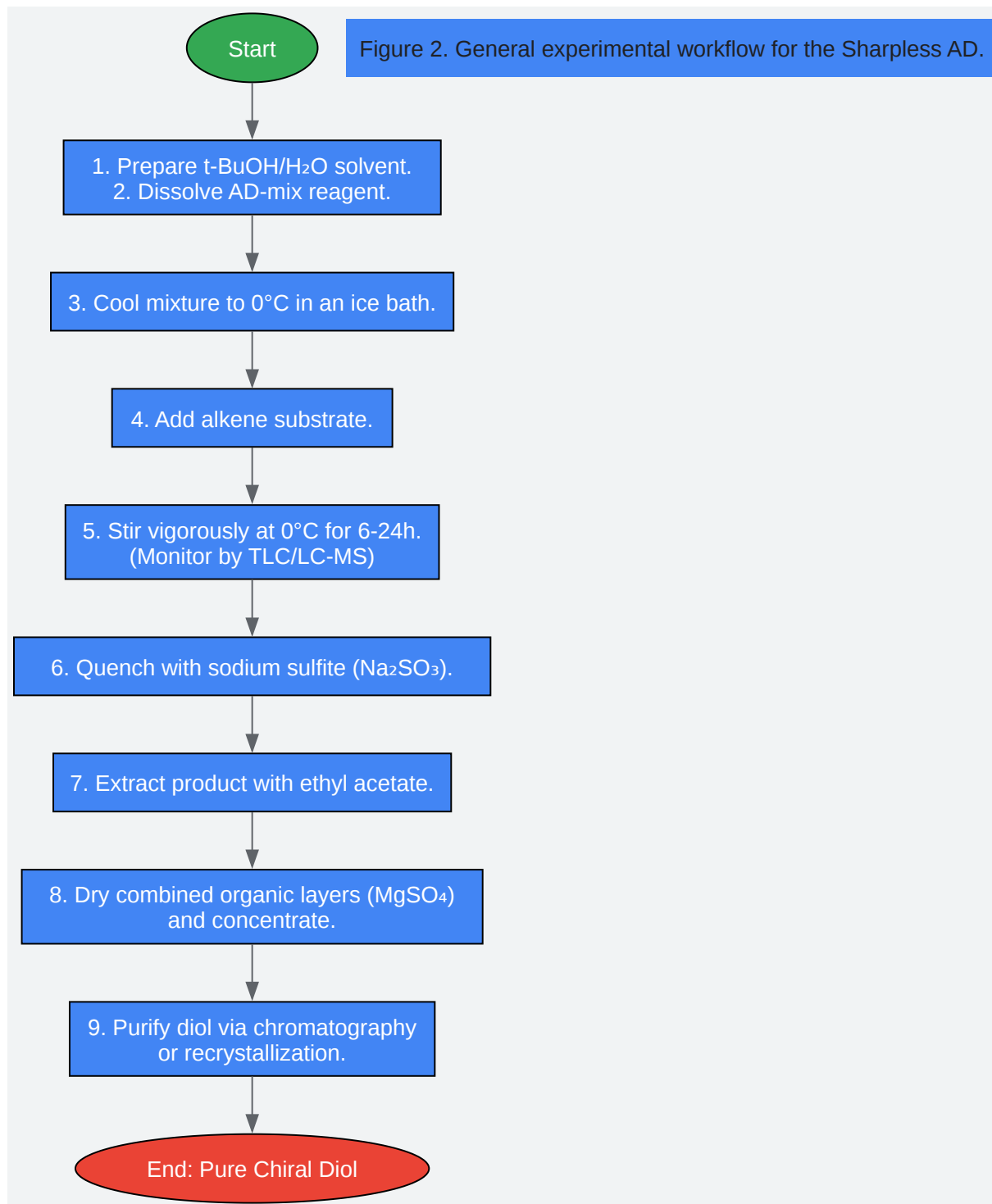
- Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the pure chiral diol.

Diagrams



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Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.



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Caption: Figure 2. General experimental workflow for the Sharpless AD.

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